

# Application Notes and Protocols for the Extraction and Purification of Ampelopsin G

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## Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B12310223*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of **Ampelopsin G**, also known as Dihydromyricetin (DMY), a bioactive flavonoid predominantly found in the plant *Ampelopsis grossedentata*. The following sections detail various methodologies, from traditional solvent-based approaches to more novel techniques, designed to yield high-purity **Ampelopsin G** suitable for research and drug development purposes.

## I. Overview of Extraction and Purification Strategies

The selection of an appropriate extraction and purification strategy for **Ampelopsin G** depends on the desired scale, purity, and available resources. Traditional methods like solvent extraction and recrystallization are straightforward but may be time-consuming and result in lower yields. Modern techniques such as chelation-assisted extraction and high-speed countercurrent chromatography (HSCCC) can offer improved efficiency and purity.

## II. Quantitative Data Summary

The following table summarizes the quantitative data for different extraction and purification methods for **Ampelopsin G**, providing a comparative overview of their effectiveness.

Method	Key Parameters	Yield (%)	Purity (%)	Reference
Chelation-Assisted Extraction	Extraction Time: 2 h, pH: 2, Temperature: 90°C	12.2	94.3	[1]
Traditional Batch Extraction	Recrystallization (8 times)	Lower than chelation method	98	[1][2]
High-Speed Countercurrent Chromatography (HSCCC)	Solvent System: n-hexane-ethyl acetate- methanol-water (1:3:2:4, v/v)	-	>99	[3]
Ultrasound-Assisted NADES Extraction	Liquid-to-Solid Ratio: 30 mL/g, Ultrasonic Power: 490 W, Time: 6.5 min	83.93 (flavonoid yield)	-	[4]

Note: The yield for HSCCC is not explicitly stated in the provided search results, but it is a purification technique applied to a crude extract. The yield for Ultrasound-Assisted NADES Extraction refers to the total flavonoid yield, not specifically **Ampelopsin G**.

### III. Experimental Protocols

#### A. Protocol 1: Chelation-Assisted Extraction of Ampelopsin G

This method utilizes the formation of a temporary chelate with zinc ions to enhance the extraction efficiency and protect **Ampelopsin G** from oxidation.[1][2]

Materials:

- Dried and powdered leaves of *Ampelopsis grossedentata* (sieved through a 20-mesh screen)

- Deionized (DI) water
- Zinc sulfate heptahydrate ( $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ )
- Hydrochloric acid (HCl) solution (2 mol/L)
- Sodium hydroxide (NaOH) solution (1 mol/L)
- EDTA-2Na solution (0.1 mol/L)
- Round-bottom flask (500 mL)
- Heating mantle with magnetic stirrer
- Filtration apparatus (e.g., Buchner funnel)
- Beakers

#### Procedure:

- Extraction:
  - To a 500 mL round-bottom flask, add 20 g of dried *A. grossedentata* powder, 400 mL of DI water (maintaining a solid-to-liquid ratio of 1:20 w/v), and 5 g of  $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$  powder.
  - Stir the mixture thoroughly.
  - Adjust the pH of the mixture to 2 using a 2 mol/L HCl solution.
  - Heat the mixture to 90°C and maintain for 2 hours with continuous stirring.
- Initial Filtration and Chelate Precipitation:
  - Filter the hot mixture and retain the filtrate.
  - Adjust the pH of the filtrate to 5 with a 1 mol/L NaOH solution and stir for 5 minutes to precipitate the DMY-Zn chelate.
  - Filter the solution and retain the filter residue (the DMY-Zn chelate).

- Wash the collected residue three times with DI water.
- Chelate Dissociation and **Ampelopsin G** Recovery:
  - Transfer the washed residue to a 500 mL beaker.
  - Add 200 mL of 0.1 mol/L EDTA-2Na solution to the beaker.
  - Adjust the pH to 5 and stir the mixture at 80°C for 30 minutes to dissociate the chelate.
  - Filter the hot solution and retain the filtrate.
- Crystallization and Drying:
  - Allow the filtrate to cool to room temperature and then place it in a refrigerator at 4°C for 24 hours to facilitate crystallization.
  - Collect the **Ampelopsin G** crystals by filtration.
  - Wash the crystals with a small amount of cold DI water.
  - Dry the purified crystals in a vacuum oven at 60°C.

## B. Protocol 2: Purification of Ampelopsin G by Recrystallization

This protocol describes the general procedure for purifying crude **Ampelopsin G** extract through single-solvent recrystallization. This method can be repeated multiple times to achieve higher purity.<sup>[5][6][7]</sup> A purity of 98% has been reported after eight recrystallization steps.<sup>[1][2]</sup>

Materials:

- Crude **Ampelopsin G** extract
- Suitable recrystallization solvent (e.g., hot water, ethanol-water mixture)
- Erlenmeyer flask
- Hot plate

- Filtration apparatus (for hot gravity filtration and vacuum filtration)
- Ice bath

Procedure:

- Solvent Selection: Determine a suitable solvent in which **Ampelopsin G** is highly soluble at high temperatures but sparingly soluble at low temperatures. Hot water is a common choice.
- Dissolution:
  - Place the crude **Ampelopsin G** in an Erlenmeyer flask.
  - Add a minimal amount of the hot solvent to dissolve the solid completely. The solvent should be near its boiling point.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration.
- Crystallization:
  - Allow the hot, clear solution to cool down slowly and undisturbed to room temperature.
  - Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Crystal Collection and Washing:
  - Collect the formed crystals by vacuum filtration.
  - Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at an appropriate temperature.
- Repeat: For higher purity, the recrystallization process can be repeated.

## C. Protocol 3: Purification of Ampelopsin G by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that can yield very high purity **Ampelopsin G** (>99%).<sup>[3]</sup>

Materials and Equipment:

- Crude extract of *Ampelopsis grossedentata*
- High-Speed Countercurrent Chromatograph with preparative triple columns
- HPLC system for purity analysis
- Solvents: n-hexane, ethyl acetate, methanol, and water (all HPLC grade)

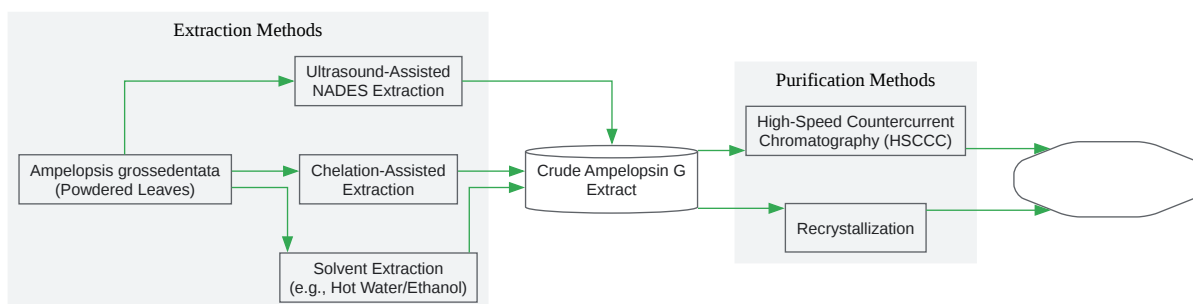
Procedure:

- Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a volume ratio of 1:3:2:4.
- HSCCC Operation:
  - Equilibrate the HSCCC columns with the prepared solvent system.
  - Dissolve a known amount of the crude extract (e.g., 16 g) in a suitable volume of the solvent mixture.
  - Inject the sample into the HSCCC system.
  - Perform the separation according to the instrument's operating parameters. The process may take several hours (e.g., 9 hours).
- Fraction Collection and Analysis:
  - Collect the fractions as they elute from the column.

- Analyze the purity of the fractions containing **Ampelopsin G** using an HPLC system with UV detection at 254 nm.
- Pooling and Drying:
  - Pool the fractions with high-purity **Ampelopsin G**.
  - Evaporate the solvent to obtain the purified solid **Ampelopsin G**.

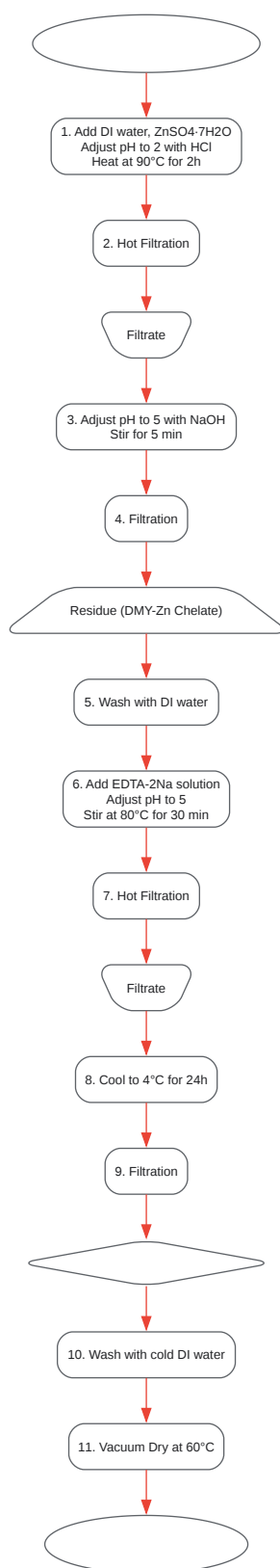
## IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for the extraction and purification of **Ampelopsin G**.



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Caption: Overview of **Ampelopsin G** extraction and purification pathways.



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. New Method for Extracting and Purifying Dihydromyricetin from *Ampelopsis grossedentata* - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Purification of (+)-dihydromyricetin from leaves extract of *Ampelopsis grossedentata* using high-speed countercurrent chromatograph with scale-up triple columns - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 5. Home Page [[chem.ualberta.ca](https://chem.ualberta.ca)]
- 6. [people.chem.umass.edu](https://people.chem.umass.edu) [[people.chem.umass.edu](https://people.chem.umass.edu)]
- 7. [people.chem.umass.edu](https://people.chem.umass.edu) [[people.chem.umass.edu](https://people.chem.umass.edu)]
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